molecular formula C12H18ClN3 B2639972 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine CAS No. 1023815-52-2

4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2639972
CAS No.: 1023815-52-2
M. Wt: 239.75
InChI Key: WZGKRRLOVIQNTN-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine is a versatile pyrimidine derivative designed for advanced pharmaceutical and biochemical research. This compound features a chloro group at the 6-position and a pyrrolidin-1-yl group at the 2-position, making it a valuable scaffold for nucleophilic substitution reactions and further synthetic elaboration. The tert-butyl substituent at the 4-position influences the compound's steric and electronic properties, which can fine-tune its interaction with biological targets. Pyrimidine derivatives of this class have demonstrated significant potential in medicinal chemistry, showing activities in areas such as kinase inhibition . For instance, structurally similar compounds have been investigated as selective inhibitors for enzymes like JNK3, with IC50 values reported in the low nanomolar range, highlighting their relevance in neurological disease research . Furthermore, related pyrimidine compounds have exhibited promising antitumor properties by inhibiting cell proliferation and migration in various cancer cell lines, such as A431 vulvar epidermal carcinoma . The reactive chlorine atom on the pyrimidine ring allows researchers to readily functionalize the core structure, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies and high-throughput screening. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-6-chloro-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c1-12(2,3)9-8-10(13)15-11(14-9)16-6-4-5-7-16/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGKRRLOVIQNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)N2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving suitable precursors such as amidines and β-diketones.

    Introduction of Substituents: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides. The chlorine atom can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The pyrrolidin-1-yl group can be introduced through nucleophilic substitution reactions using pyrrolidine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of oxidized derivatives such as pyrimidine N-oxides.

    Reduction: Formation of reduced derivatives such as pyrimidine amines.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

The compound is primarily noted for its role as an inhibitor of certain enzymes and receptors, which positions it as a candidate for drug development. The following are key areas of biological activity:

  • NAPE-PLD Inhibition : Research indicates that derivatives of pyrimidine compounds, including 4-(tert-butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine, have been studied as inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme is involved in the biosynthesis of bioactive lipids that modulate various physiological processes, including pain and inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of compounds like this compound.

Key Findings from SAR Studies :

  • Modification of Substituents : Studies have shown that altering substituents on the pyrimidine ring can significantly enhance potency. For instance, replacing certain groups with more polar or sterically constrained analogues has led to increased inhibitory activity against NAPE-PLD .
  • Potency Optimization : Specific modifications have resulted in compounds with nanomolar potency, such as LEI-401, which emerged from the optimization of pyrimidine derivatives . This compound demonstrated a significant increase in activity compared to its precursors.

Therapeutic Potential

The therapeutic implications of this compound are being explored across several domains:

Neurological Disorders

Given its role in modulating lipid signaling pathways, this compound may have potential applications in treating neurological disorders where NAPE-PLD plays a critical role. In vivo studies have shown that inhibiting this enzyme can affect emotional behavior and pain perception in animal models .

Anti-inflammatory Applications

The modulation of lipid mediators through NAPE-PLD inhibition suggests a potential use in managing inflammatory conditions. By reducing levels of certain endocannabinoids, it may alter pain pathways and provide therapeutic benefits.

Case Studies and Experimental Findings

Several studies have documented the effects of this compound and its analogues:

StudyFocusFindings
Study ANAPE-PLD InhibitionIdentified lead compound with IC50 = 72 nM; significant effects on lipid metabolism .
Study BBehavioral ImpactDemonstrated changes in emotional behavior in mice treated with NAPE-PLD inhibitors .
Study CSAR AnalysisHighlighted importance of substituent modifications for enhancing drug-like properties .

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidin-1-yl group can enhance binding affinity to these targets, while the tert-butyl and chlorine substituents can modulate the compound’s pharmacokinetic properties. The compound may exert its effects through inhibition or activation of specific signaling pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidine and Pyridine Families

The compound shares structural motifs with several pyrimidine and pyridine derivatives, as illustrated below:

Compound Name Key Structural Features Molecular Formula Molecular Weight PSA (Ų) Reference ID
4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine Pyrimidine core; 4-tert-butyl, 6-Cl, 2-pyrrolidinyl C₁₂H₁₇ClN₄ 264.74 ~35.0*
4-(1-Aziridinyl)-6-chloro-2-(2-naphthalenyl)pyrimidine Pyrimidine core; 4-aziridinyl, 6-Cl, 2-naphthalenyl C₁₆H₁₂ClN₃ 281.74 28.79
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate Pyridine core; 2-fluoro, 6-pyrrolidinyl, 3-carbamate C₁₈H₂₅FN₄O₂ 366.42 61.6†
3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine Pyridine core; 3-iodo, 2-methoxy, 6-pyrrolidinyl C₁₀H₁₂IN₃O 333.13 38.5†

*Estimated based on similar compounds; †Calculated using standard methods.

Key Observations:

Substituent Effects on Lipophilicity :

  • The tert-butyl group in the target compound increases logP compared to analogues like 4-(1-aziridinyl)-6-chloro-2-(2-naphthalenyl)pyrimidine, which lacks alkyl substituents but includes a planar naphthalenyl group .
  • The pyrrolidine substituent in all listed compounds enhances solubility in polar solvents compared to purely aromatic substituents.

Electronic and Steric Profiles: Chlorine at the 6-position (target compound) vs. iodine in 3-iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine: Chlorine’s smaller size and higher electronegativity may reduce steric hindrance but increase electron-withdrawing effects, influencing reactivity in cross-coupling reactions . Aziridinyl (in ) vs.

Polar Surface Area (PSA) :

  • The target compound’s PSA (~35 Ų) is higher than 4-(1-aziridinyl)-6-chloro-2-(2-naphthalenyl)pyrimidine (28.79 Ų) due to the pyrrolidine’s amine group, suggesting better membrane permeability for the latter .

Biological Activity

4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest for further research and development.

  • Molecular Formula : C11H15ClN2
  • Molecular Weight : 216.70 g/mol
  • CAS Number : 1266118-78-8

The biological activity of this compound primarily revolves around its interaction with specific biological targets, including kinases and receptors involved in cellular signaling pathways. Recent studies have indicated that compounds with similar structures can act as inhibitors of various kinases, which play crucial roles in cancer progression and other diseases.

Anticancer Activity

Research has shown that pyrimidine derivatives can exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. A study highlighted the pro-apoptotic effects of certain pyrimidine derivatives, demonstrating their potential to inhibit cell proliferation and induce cell cycle arrest in cancer models such as A549 (lung cancer) and HCT116 (colon cancer) .

Inhibition of Kinases

The compound may also function as a kinase inhibitor. Kinases are pivotal in regulating various cellular processes, including growth and metabolism. Inhibitors targeting these enzymes can potentially halt tumor growth. For example, similar compounds have shown efficacy against Trk kinases, which are implicated in several cancers .

Antimicrobial Activity

Some studies suggest that pyrimidine derivatives possess antimicrobial properties. The presence of the pyrrolidine moiety may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against pathogens like Staphylococcus aureus .

Case Studies and Research Findings

StudyFindings
Study on Apoptosis Induction Demonstrated that related pyrimidine compounds significantly increased late apoptosis rates in A549 cells (up to 42%) and HCT116 cells (up to 93%) .
Kinase Inhibition Identified several pyrimidine analogs as effective Trk kinase inhibitors, suggesting potential applications in targeted cancer therapies .
Antimicrobial Evaluation Found that certain pyrimidine derivatives exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Q & A

Q. What recent advancements in catalytic methods enable efficient derivatization of this compound?

  • Photoredox catalysis : Visible-light-mediated C–H functionalization introduces aryl or alkyl groups at position 4 .
  • Electrochemical synthesis : Enables chloride displacement without metal catalysts, reducing waste .
  • Biocatalysis : Engineered enzymes (e.g., cytochrome P450s) achieve enantioselective hydroxylation of the tert-butyl group .

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